molecular formula C16H24BrNZn B14874756 2-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide

2-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide

Cat. No.: B14874756
M. Wt: 375.7 g/mol
InChI Key: BKJOUSCKFNSZLF-UHFFFAOYSA-M
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Description

2-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. This compound is known for its reactivity and stability, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 2-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]bromobenzene with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:

  • Dissolving 2-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]bromobenzene in THF.
  • Adding zinc powder or zinc dust to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

    Oxidation: Can be oxidized to form corresponding ketones or alcohols.

    Reduction: Can participate in reduction reactions to form alkanes or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Typically involves electrophiles such as alkyl halides or acyl chlorides under mild conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

    Nucleophilic substitution: Produces substituted benzene derivatives.

    Oxidation: Yields ketones or alcohols.

    Reduction: Forms alkanes or other reduced compounds.

Scientific Research Applications

2-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide is widely used in scientific research due to its versatility:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals, polymers, and materials science.

Mechanism of Action

The mechanism of action of 2-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the electrophile, facilitating the transfer of the phenyl group to the electrophile. This process involves the formation of a transition state where the zinc atom stabilizes the negative charge, allowing the reaction to proceed smoothly.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc bromide: Lacks the piperidino group, making it less sterically hindered and more reactive.

    2-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylmagnesium bromide: Similar structure but contains magnesium instead of zinc, leading to different reactivity and stability.

Uniqueness

2-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide is unique due to its combination of steric hindrance from the piperidino group and the reactivity of the zinc atom. This makes it a valuable reagent for selective reactions where control over reactivity and stability is crucial.

Properties

Molecular Formula

C16H24BrNZn

Molecular Weight

375.7 g/mol

IUPAC Name

bromozinc(1+);2,2,6,6-tetramethyl-1-(phenylmethyl)piperidine

InChI

InChI=1S/C16H24N.BrH.Zn/c1-15(2)11-8-12-16(3,4)17(15)13-14-9-6-5-7-10-14;;/h5-7,9H,8,11-13H2,1-4H3;1H;/q-1;;+2/p-1

InChI Key

BKJOUSCKFNSZLF-UHFFFAOYSA-M

Canonical SMILES

CC1(CCCC(N1CC2=CC=CC=[C-]2)(C)C)C.[Zn+]Br

Origin of Product

United States

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